3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole
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Overview
Description
3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a heterocyclic compound characterized by its unique structure, which includes a fused pyrrole and pyrrolidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of azomethine ylides with maleimides, which can be promoted by visible light . This method is efficient and environmentally friendly, offering good functional group tolerance and substrate scope.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as carbonyls or hydroxyls.
Reduction: This can be used to modify the degree of saturation in the compound.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or organometallic compounds.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution could introduce various functional groups.
Scientific Research Applications
3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
3a’,6a’-Dihydro-2’H-spiro[indole-3,1’-pyrrolo[3,4-c]pyrrole]-2,4’,6’(1H,3’H,5’H)-triones: These compounds share a similar core structure but differ in their functional groups and overall reactivity.
4,6a-Dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones: These compounds are synthesized via similar cycloaddition reactions and have comparable properties.
Uniqueness: 3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole is unique due to its specific structural features and the potential for diverse chemical modifications. Its ability to undergo various reactions and form different products makes it a versatile compound in synthetic chemistry.
Properties
CAS No. |
184583-30-0 |
---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
3a,6a-dimethyl-1,2,3,4,5,6-hexahydropyrrolo[3,4-c]pyrrole |
InChI |
InChI=1S/C8H16N2/c1-7-3-9-5-8(7,2)6-10-4-7/h9-10H,3-6H2,1-2H3 |
InChI Key |
KZZHIRBBWAIOBR-UHFFFAOYSA-N |
Canonical SMILES |
CC12CNCC1(CNC2)C |
Origin of Product |
United States |
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